Propionic acid-OD
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Overview
Description
Propionic acid-OD, also known as deuterated propionic acid, is a derivative of propionic acid where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various scientific fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionic acid-OD can be synthesized through several methods. One common approach involves the deuteration of propionic acid using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent.
Industrial Production Methods
Industrial production of this compound typically involves the deuteration of propionic acid using deuterium oxide (D2O) as a solvent. This process is carried out under controlled conditions to ensure the efficient exchange of hydrogen atoms with deuterium.
Chemical Reactions Analysis
Types of Reactions
Propionic acid-OD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propanol-OD.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Propanol-OD.
Substitution: Depending on the substituent, various deuterated derivatives can be formed.
Scientific Research Applications
Propionic acid-OD has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of propionic acid in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of propionic acid-OD involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized similarly to propionic acid, but the presence of deuterium can alter the rate of metabolic reactions. This alteration is due to the kinetic isotope effect, where the presence of a heavier isotope (deuterium) affects the reaction rate.
Comparison with Similar Compounds
Similar Compounds
Propionic acid: The non-deuterated form of propionic acid-OD.
Acetic acid-OD: A deuterated form of acetic acid.
Butyric acid-OD: A deuterated form of butyric acid.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This uniqueness makes it valuable in various research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C3H6O2 |
---|---|
Molecular Weight |
75.08 g/mol |
IUPAC Name |
deuterio propanoate |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i/hD |
InChI Key |
XBDQKXXYIPTUBI-DYCDLGHISA-N |
Isomeric SMILES |
[2H]OC(=O)CC |
Canonical SMILES |
CCC(=O)O |
Origin of Product |
United States |
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